6-Bromo-2-phenylbenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H8BrNS |
|---|---|
Molecular Weight |
290.18 g/mol |
IUPAC Name |
6-bromo-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H8BrNS/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
AJYSRGZKHNITSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 6 Bromo 2 Phenylbenzo D Thiazole
Classic Cyclization Routes to Benzothiazoles
The construction of the benzothiazole (B30560) core is the foundational step in the synthesis of 6-Bromo-2-phenylbenzo[d]thiazole. Historically, various cyclization methods have been developed, primarily involving the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.
Condensation Reactions Involving Thiophenols and Amine Precursors
One of the most direct and widely employed methods for synthesizing 2-substituted benzothiazoles involves the condensation of an ortho-aminothiophenol with a variety of reagents. researchgate.net This approach is valued for its efficiency and the ability to introduce diverse substituents at the 2-position of the benzothiazole ring.
The general reaction involves the condensation of 2-aminothiophenol (B119425) or its substituted analogues with aldehydes, carboxylic acids, acyl chlorides, or nitriles. researchgate.netorganic-chemistry.org For the synthesis of 2-phenylbenzothiazoles, benzaldehyde (B42025) or benzoic acid derivatives are common starting materials. The reaction is often facilitated by a catalyst and can proceed under various conditions, including the use of oxidizing agents or microwave irradiation to enhance reaction rates and yields. mdpi.com For instance, the condensation of 2-aminothiophenol with aldehydes can be catalyzed by samarium triflate in an aqueous medium, offering a green and efficient route. organic-chemistry.org Another approach utilizes iodine in DMF to promote the condensation of 2-aminothiophenol with aldehydes, yielding 2-substituted benzothiazoles. organic-chemistry.org
A notable challenge with this method can be the accessibility and stability of the required 2-aminothiophenol precursors, especially those bearing specific substituents, as they are prone to oxidation. researchgate.netnih.gov
Aniline-Based Cyclocondensation Approaches
An alternative and classical strategy for forming the benzothiazole ring, particularly for 2-aminobenzothiazole (B30445) derivatives, starts from anilines. nih.gov This method is particularly relevant for the synthesis of 6-bromo-2-aminobenzothiazole, a key precursor for this compound. The typical procedure involves the reaction of a 4-substituted aniline, such as 4-bromoaniline (B143363), with potassium thiocyanate (B1210189) (KSCN) in the presence of bromine and acetic acid. nih.govscientificlabs.co.uk This reaction proceeds through the in situ formation of a thiourea (B124793) intermediate, which then undergoes oxidative cyclization to form the 2-aminobenzothiazole ring.
This method's success is highly dependent on the substitution pattern of the starting aniline. While it is effective for 4-substituted anilines, leading to 6-substituted 2-aminobenzothiazoles, the use of 4-unsubstituted anilines can result in the undesired thiocyanation at the para position. nih.gov The reaction of p-toluidine (B81030) with sodium thiocyanate in the presence of sulfuric acid, followed by cyclization, is a well-documented example of this type of synthesis. orgsyn.org
Targeted Functionalization Strategies for this compound
Beyond the initial construction of the benzothiazole core, specific strategies are required to introduce the bromo and phenyl substituents at the desired positions.
Regioselective Bromination of 2-Phenylbenzothiazole (B1203474) Systems
Introducing a bromine atom at the C-6 position of the 2-phenylbenzothiazole scaffold is a key functionalization step. Direct bromination of 2-phenylbenzothiazole can be achieved using various brominating agents. However, achieving regioselectivity for the 6-position is crucial. The electronic nature of the benzothiazole ring system influences the position of electrophilic substitution.
One reported method for the synthesis of 2,6-dibromobenzothiazole (B1326401) involves the reaction of benzothiazole with N-bromosuccinimide (NBS) and a catalytic amount of titanium dioxide in chloroform. google.com While this leads to dibromination, it highlights the feasibility of introducing bromine onto the benzothiazole ring. For the specific synthesis of 6-bromo-2-phenylbenzothiazole, a more controlled bromination of 2-phenylbenzothiazole would be necessary. The Jacobson method, followed by demethylation with boron tribromide, has been used to synthesize hydroxylated 2-phenylbenzothiazole derivatives, indicating the adaptability of multi-step synthetic sequences. aston.ac.uk
Introduction of the Phenyl Moiety at the C-2 Position
The introduction of the phenyl group at the C-2 position is a critical step in the synthesis of the target molecule. This can be achieved through several methods, often involving the reaction of a pre-functionalized benzothiazole.
One common approach is the condensation of a 2-aminobenzothiazole derivative with a benzoyl-containing compound. For instance, 2-aminobenzothiazoles can react with benzoyl chloride or other activated benzoic acid derivatives. Another strategy involves the reaction of 2-aminothiophenols with benzaldehydes. mdpi.com Furthermore, 2-aryl substituted benzothiazoles can be synthesized from the reaction of substituted anilines with nitrobenzoyl chloride, followed by treatment with Lawesson's reagent and subsequent cyclization using potassium ferricyanide. rjpbcs.com
Synthesis via Halogenated Precursors: Focus on 2-Amino-6-bromobenzothiazole (B93375) and its Derivatives
A highly effective and convergent strategy for the synthesis of this compound utilizes 2-amino-6-bromobenzothiazole as a key intermediate. This precursor already contains the desired bromine atom at the 6-position, simplifying the subsequent steps.
2-Amino-6-bromobenzothiazole can be synthesized by treating 4-bromoaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid. scientificlabs.co.ukresearchgate.net It can also be prepared from 2-aminobenzothiazole via monobromination. scientificlabs.co.uk Once obtained, 2-amino-6-bromobenzothiazole serves as a versatile building block. It can be used in the synthesis of various 2-amino-6-arylbenzothiazole compounds through cross-coupling reactions. scientificlabs.co.ukresearchgate.net For the synthesis of this compound, the amino group at the C-2 position of 2-amino-6-bromobenzothiazole can be converted to a phenyl group through various organic transformations, such as a Sandmeyer-type reaction or by diazotization followed by a coupling reaction.
Advanced Catalytic Methodologies in Synthesis
Advanced catalytic systems have revolutionized the synthesis of complex organic molecules, including this compound. These methods offer high efficiency, selectivity, and functional group tolerance, enabling the construction of diverse molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for C-C Bond Formation at C-6 and C-2 Positions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon (C-C) bonds. nih.govresearchgate.netresearchgate.net These reactions are instrumental in modifying the this compound core at both the C-6 and C-2 positions, allowing for the introduction of various aryl and alkyl substituents. The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide (in this case, the bromo group at C-6) in the presence of a palladium catalyst and a base. researchgate.net This methodology has been successfully employed to synthesize a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, demonstrating its utility in creating libraries of potential bioactive compounds. researchgate.net
A notable application of this methodology is the synthesis of 2'-aryl-2-aryl-benzothiazoles, where a ligand-free Suzuki-Miyaura coupling was developed for sterically hindered substrates. nih.gov This approach relies on the coordinating properties of the benzothiazole nitrogen to form a palladacyclic intermediate, leading to excellent yields of the desired products. nih.gov The versatility of palladium catalysis is further highlighted by its use in synthesizing novel aromatic polymers and various pharmaceutical agents. researchgate.netresearchgate.net
Below is a table summarizing the palladium-catalyzed synthesis of various 2,6-disubstituted benzothiazole derivatives:
| Entry | Aryl Boronic Acid/Ester | Product | Yield (%) |
| 1 | Phenylboronic acid | N-(6-phenylbenzo[d]thiazol-2-yl)acetamide | 85 |
| 2 | 4-Methylphenylboronic acid | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | 88 |
| 3 | 4-Methoxyphenylboronic acid | N-(6-(4-methoxyphenyl)benzo[d]thiazol-2-yl)acetamide | 82 |
| 4 | 4-Chlorophenylboronic acid | N-(6-(4-chlorophenyl)benzo[d]thiazol-2-yl)acetamide | 78 |
| 5 | Naphthalene-2-boronic acid | N-(6-(naphthalen-2-yl)benzo[d]thiazol-2-yl)acetamide | 83 |
Data sourced from a study on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives. researchgate.net
Copper-Catalyzed Arylation and Functionalization Strategies
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for C-C and C-N bond formation. nih.govnih.gov These methods are particularly useful for the direct arylation of heterocycles like benzothiazoles. Copper(I) iodide (CuI), often in combination with a ligand such as triphenylphosphine (B44618) (PPh3), can effectively catalyze the coupling of benzothiazoles with aryl bromides. nih.gov This strategy allows for the introduction of various aryl and heteroaryl groups at the C-2 position through a C-H activation mechanism. nih.gov
The scope of copper catalysis extends to the synthesis of 2-arylaminobenzimidazoles from 2-bromoaniline (B46623) and thiourea, showcasing its ability to promote domino reactions involving desulfurization and C-N cross-coupling. nih.gov This approach addresses the challenge of using less reactive bromo precursors. nih.gov
Metal-Free Catalytic Approaches
In the pursuit of more sustainable and environmentally friendly synthetic methods, metal-free catalytic approaches have gained significant attention. These reactions avoid the use of potentially toxic and expensive heavy metals. One such method involves the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur without the need for a catalyst or additives. nih.gov This approach has been shown to be effective for a range of substrates, including those with electron-donating and electron-withdrawing groups, as well as heterocyclic amines. nih.gov
Green Chemistry Principles in the Synthesis of Benzothiazole Derivatives
Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of alternative energy sources, solvent-free conditions, and recyclable catalysts.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has become a popular tool in organic synthesis for its ability to significantly reduce reaction times, improve yields, and enhance product purity. scielo.br This technology has been successfully applied to the one-pot synthesis of benzothiazole and benzoxazole (B165842) libraries. ias.ac.in For instance, the PIFA-promoted cyclocondensation of 2-aminothiophenols with aldehydes under microwave irradiation provides a rapid and efficient route to these heterocyclic systems. ias.ac.in Microwave-assisted protocols have also been developed for the synthesis of various thiazole and triazolothiadiazole derivatives, highlighting the broad applicability of this technique. nih.govscielo.br
A study demonstrated the catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles on water under microwave irradiation, further emphasizing the green credentials of this approach. nih.gov
Solvent-Free Reaction Conditions and Methodological Advantages
Conducting reactions under solvent-free conditions offers numerous advantages, including reduced waste, lower costs, and simplified purification procedures. An efficient protocol for the synthesis of benzoxazoles, benzimidazoles, and benzothiazoles has been developed using a catalytic amount of silica-supported sodium hydrogen sulfate (B86663) under solvent-free conditions. researchgate.net This method is characterized by its simple workup, high yields, and the use of an environmentally friendly and reusable catalyst. researchgate.net
Utilization of Deep Eutectic Solvents (DESs) as Reaction Media and Catalysts
In the quest for environmentally benign synthetic methods, Deep Eutectic Solvents (DESs) have emerged as a promising alternative to conventional volatile organic solvents. rsc.orgnih.gov These solvents are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, which, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.gov
One notable application of DESs is in the one-pot, multicomponent synthesis of 2-substituted benzothiazole derivatives. rsc.org For instance, a DES formulated from choline (B1196258) chloride and imidazole (B134444), [CholineCl][Imidazole]2, has been effectively employed as a catalyst for the synthesis of 2-phenylbenzo[d]thiazole. rsc.org This reaction, conducted under solvent-free conditions with conventional heating, showcases the dual role of the DES as both a reaction medium and a catalyst. rsc.org The reusability of the [CholineCl][Imidazole]2 catalyst further enhances the green credentials of this synthetic approach. rsc.org
The preparation of these DESs is straightforward, involving the heating and stirring of the individual components until a clear, homogeneous liquid is formed. nih.gov For example, a DES can be prepared by heating a mixture of imidazole and choline chloride at 100 °C for approximately one hour. rsc.org Other examples of DESs include combinations like choline chloride with propylene (B89431) glycol, urea (B33335), or glycerol, and d-fructose with urea or choline chloride. nih.gov
Optimization of Reaction Conditions and Yields in Synthetic Pathways
The successful synthesis of this compound and its derivatives hinges on the meticulous optimization of reaction conditions to maximize product yields. Key parameters that are frequently fine-tuned include the choice of solvent, catalyst loading, temperature, and the nature of the base used in the reaction.
In the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are derivatives of the target compound, a systematic optimization of reaction parameters was undertaken. nih.gov Various solvents such as toluene (B28343), dimethylformamide (DMF), and 1,4-dioxane (B91453) were evaluated at temperatures ranging from 80–100 °C. nih.gov It was determined that 1,4-dioxane was the most effective solvent, likely due to its superior ability to solvate the reactants. nih.gov
Catalyst loading is another critical factor influencing reaction efficiency. In the synthesis of 2-phenylbenzo[d]thiazole using a [CholineCl][Imidazole]2 catalyst, the yield was observed to increase with catalyst concentration up to an optimal point. rsc.org For example, increasing the catalyst loading from 0.15 mol% to 0.35 mol% significantly improved the yield from 27% to 72%. rsc.org
The choice of catalyst itself is paramount. For instance, Pd(PPh3)4 has been successfully used as a catalyst in the Suzuki cross-coupling reactions to synthesize N-(6-arylbenzo[d]thiazol-2-yl)acetamides. nih.gov
Furthermore, the impact of the solvent on the yield of 2-phenylbenzo[d]thiazole has been demonstrated. rsc.org While the use of dimethyl sulfoxide (B87167) (DMSO) resulted in a 46% yield, conducting the reaction under solvent-free conditions boosted the yield to 78%. rsc.org Other solvents like dimethylformamide (DMF) and sulfolane (B150427) provided lower yields of around 34% and 35%, respectively. rsc.org This highlights the significant role that reaction conditions play in achieving high-yield syntheses.
Reactivity Profiles and Chemical Transformations of 6 Bromo 2 Phenylbenzo D Thiazole
Electrophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) Ring System
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.commsu.edu In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. youtube.commsu.edu Common EAS reactions include halogenation (chlorination and bromination), nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edulumenlearning.com A catalyst is typically required to generate a sufficiently strong electrophile to react with the aromatic ring. msu.edulumenlearning.com
For the 6-Bromo-2-phenylbenzo[d]thiazole scaffold, electrophilic substitution can occur on the benzo portion of the benzothiazole ring. For instance, bromination of 2-(4-nitrophenyl)benzo[d]thiazol-6-ol with bromine in acetic acid results in the addition of a bromine atom to the benzothiazole system. ut.ac.ir The specific position of substitution will be directed by the existing substituents on the ring.
Nucleophilic Displacement and Functionalization at the Bromo-Substituted C-6 Position
The bromine atom at the C-6 position of this compound is susceptible to nucleophilic displacement, although this is less common than cross-coupling reactions. More frequently, the bromo group is utilized as a handle for introducing various functional groups through transition-metal-catalyzed reactions.
Cross-Coupling Reactivity of the Bromo Moiety with Various Coupling Partners
The carbon-bromine bond at the C-6 position is a key site for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions significantly enhance the molecular complexity and diversity of the benzothiazole core.
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. semanticscholar.orgmdpi.com this compound and its derivatives can be effectively coupled with a variety of arylboronic acids or their esters to produce 6-aryl-2-phenylbenzo[d]thiazole derivatives. semanticscholar.orgnih.gov For example, the Suzuki coupling of acetylated 2-amino-6-bromobenzothiazole (B93375) with different arylboronic acids or pinacol (B44631) esters in the presence of a Pd(0) catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (B84403) in a solvent like 1,4-dioxane (B91453), proceeds with good to excellent yields. semanticscholar.orgnih.gov A ligand-free Suzuki-Miyaura coupling methodology has also been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, which relies on the formation of a palladacyclic intermediate. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80% | nih.gov |
| p-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 85% | nih.gov |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 81% | nih.gov |
| 2-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 83% | nih.gov |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. researchgate.netresearchgate.net This reaction has been applied to bromo-substituted benzothiazoles to introduce alkynyl groups. For instance, 4-bromo-6H-1,2-oxazines have been successfully coupled with terminal alkynes like phenylacetylene (B144264) and trimethylsilylethyne using a PdCl₂(PPh₃)₂/CuI catalyst system in the presence of triethylamine. nih.gov A room-temperature, copper-free Sonogashira coupling has been developed using an air-stable palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, which shows excellent functional group tolerability. nih.gov
Table 2: Examples of Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Toluene (B28343), rt | Good | nih.gov |
| Aryl bromides | Various alkynes | [DTBNpP]Pd(crotyl)Cl, TMP | DMSO, rt | up to 97% | nih.gov |
Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This method can be used to introduce various amino groups at the C-6 position of the benzothiazole ring. For example, the Pd-catalyzed Buchwald-Hartwig amination of 5-bromothiazoles with diarylamines has been shown to proceed in good yields. researchgate.net
Transformations Involving the Phenyl Group at C-2
The phenyl group at the C-2 position of the benzothiazole can also undergo chemical modifications. For instance, if the phenyl group itself is substituted with a reactive group, further transformations are possible. One study describes the synthesis of 2-(2-bromo-4-methylphenyl)benzo[d]thiazole, where a bromo substituent is present on the C-2 phenyl ring, which can then participate in subsequent cross-coupling reactions. nih.gov Additionally, functional groups on the phenyl ring can be modified. For example, a nitro group on the phenyl ring can be reduced to an amino group, which can then be further functionalized.
Reaction Mechanisms of Key Functionalization Processes
The mechanisms of the key cross-coupling reactions are well-established.
Suzuki-Miyaura Coupling: The catalytic cycle generally involves three main steps:
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) species.
Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C coupled product. nih.gov
In some cases, particularly with sterically hindered substrates, the reaction may proceed through a palladacyclic intermediate. nih.gov
Sonogashira Coupling: The widely accepted catalytic cycle involves both a palladium and a copper catalyst. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. researchgate.net Copper-free versions of the Sonogashira reaction have also been developed, which proceed through a different mechanism. nih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies in Research
Methodological Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.nih.govresearchgate.net
NMR spectroscopy is an indispensable tool for elucidating the precise structure of 6-Bromo-2-phenylbenzo[d]thiazole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete covalent framework of the molecule. For complex structures, two-dimensional NMR experiments are often employed to resolve ambiguities. nih.gov
The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons. The spectrum is expected to show distinct signals for the protons on the phenyl group and the substituted benzothiazole (B30560) core.
Phenyl Group Protons: The five protons of the 2-phenyl group typically appear as a complex multiplet in the aromatic region (approximately 7.4-8.1 ppm). The protons ortho to the benzothiazole ring are generally shifted downfield compared to the meta and para protons due to the electron-withdrawing nature of the heterocyclic system.
Benzothiazole Protons: The brominated benzothiazole ring contains three protons. The introduction of the bromine atom at the C6 position simplifies the spectrum compared to the unsubstituted 2-phenylbenzothiazole (B1203474). The proton at C7 would likely appear as a doublet, coupled to the proton at C5. The proton at C5 would also be a doublet, coupled to H7. The proton at C4, being adjacent to the sulfur and nitrogen-containing ring, is expected to be a singlet and the most downfield of the benzothiazole protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of the parent compound 2-phenylbenzothiazole and known substituent effects.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl (ortho) | ~8.0-8.2 | m (multiplet) | - |
| Phenyl (meta, para) | ~7.4-7.6 | m (multiplet) | - |
| H-4 | ~8.2 | s (singlet) | - |
| H-5 | ~7.6 | d (doublet) | ~8.5 |
| H-7 | ~7.9 | d (doublet) | ~8.5 |
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their chemical environment. For this compound, 13 distinct signals are expected in a proton-decoupled spectrum, although some signals from the phenyl group may overlap.
Key Signals: The spectrum would show signals for the six carbons of the phenyl ring and the seven carbons of the benzothiazole moiety. The C2 carbon, where the phenyl group is attached, is characteristically downfield (~168-170 ppm). The carbon atom bonded to bromine (C6) will have its chemical shift influenced by the heavy atom effect. The other quaternary carbons (C3a and C7a) can be identified by their lack of signal in a DEPT-135 experiment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of the parent compound 2-phenylbenzothiazole and known substituent effects.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=N) | ~168-170 |
| C3a | ~152-154 |
| C4 | ~125-127 |
| C5 | ~122-124 |
| C6 (C-Br) | ~118-120 |
| C7 | ~128-130 |
| C7a | ~134-136 |
| Phenyl Carbons | ~126-133 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are utilized. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would show correlations between adjacent protons, such as H5 and H7 on the benzothiazole ring, and among the protons on the phenyl ring, confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It allows for the definitive assignment of protonated carbons like C4, C5, C7, and the carbons of the phenyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary (non-protonated) carbons. For instance, correlations from H4 and H5 to the quaternary carbon C3a, and from H7 to C3a and C7a, would confirm the benzothiazole ring structure. A correlation from the ortho-protons of the phenyl ring to the C2 carbon would confirm the connection point of the two ring systems.
Utilizing Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₈BrNS), high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming its molecular formula.
A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the spectrum will exhibit two prominent peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal intensity, separated by 2 mass-to-charge units. This characteristic doublet is a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation patterns can also provide structural information, often showing the loss of the bromine atom or cleavage of the phenyl group.
Application of Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound, the IR spectrum would display characteristic absorption bands.
Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.
C=N Stretch: The carbon-nitrogen double bond of the thiazole (B1198619) ring gives a characteristic stretch in the 1600-1650 cm⁻¹ region.
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations within the phenyl and benzo rings.
C-Br Stretch: A weak to medium absorption band in the lower frequency "fingerprint" region (typically 500-650 cm⁻¹) is indicative of the carbon-bromine bond.
Fingerprint Region: The complex pattern of bands below 1400 cm⁻¹ is unique to the molecule and serves as a "fingerprint" for identification.
Analysis of the parent compound, 2-phenylbenzothiazole, shows characteristic IR and Raman spectra that form a basis for interpreting the spectrum of its brominated derivative. nih.gov
X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique determines exact bond lengths, bond angles, and torsion angles.
For this compound, a key structural parameter of interest is the dihedral angle between the plane of the benzothiazole ring system and the plane of the 2-phenyl ring. nih.gov This angle influences the degree of π-conjugation between the two aromatic systems. Analysis of related structures shows that these two ring systems are often nearly coplanar. nih.gov
Furthermore, X-ray analysis elucidates the intermolecular interactions that govern the crystal packing, such as π-π stacking between aromatic rings and other potential non-covalent interactions. nih.gov This information is crucial for understanding the material's solid-state properties. Studies on similar brominated thiazole derivatives have used X-ray diffraction to detail molecular conformation and hydrogen bonding networks. researchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (DFT and Ab Initio Methods) for Electronic Structure and Geometry Optimization
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and optimizing the molecular geometry of organic compounds. For a molecule like 6-Bromo-2-phenylbenzo[d]thiazole, these calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a three-dimensional model of the molecule in its most stable energetic state.
The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set and the functional. For organic molecules containing elements like bromine, a basis set that can adequately describe the electron distribution around both light and heavy atoms is crucial. A commonly employed and effective choice is the 6-311++G(d,p) basis set, which provides a good balance between computational cost and accuracy. scirp.org For heavier atoms like bromine, basis sets that include polarization and diffuse functions are essential for a correct description of their electronic properties.
In terms of functionals, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used for geometry optimization and electronic property calculations of benzothiazole (B30560) derivatives, as they have been shown to yield results that are in good agreement with experimental data where available. scirp.orgmdpi.com Other functionals, such as the M06-2X, are also utilized, particularly for studies involving charge transfer and non-covalent interactions. researchgate.net The choice of functional can influence the calculated properties, and therefore, it is often beneficial to compare results from different functionals to ensure the reliability of the predictions.
The geometry of this compound is optimized to find the lowest energy conformation. A key feature of the molecule is the dihedral angle between the benzothiazole ring system and the phenyl ring. Computational studies on the parent 2-phenylbenzothiazole (B1203474) molecule reveal a non-planar conformation in the ground state, with a calculated dihedral angle that prevents steric hindrance between the hydrogen atoms of the two aromatic systems. For this compound, a similar non-planar arrangement is expected. The bromine atom at the 6-position is not anticipated to significantly alter this conformational preference, as it is located on the periphery of the benzothiazole core. The optimized geometry would likely show the phenyl ring twisted out of the plane of the benzothiazole moiety.
| Parameter | Predicted Value |
| Dihedral Angle (Benzothiazole-Phenyl) | ~20-30° |
| C-Br Bond Length | ~1.90 Å |
| C-S Bond Lengths (in thiazole (B1198619) ring) | ~1.75-1.85 Å |
| C-N Bond Length (in thiazole ring) | ~1.30-1.40 Å |
Note: The values in this table are representative and based on computational studies of similar benzothiazole derivatives. Actual values would be determined by specific DFT calculations.
Electronic Structure Analysis
The electronic structure of this compound dictates its reactivity and photophysical properties. Analysis of the frontier molecular orbitals and the distribution of electronic charge provides a detailed understanding of the molecule's electronic landscape.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be distributed over the electron-rich benzothiazole ring system, particularly involving the sulfur and nitrogen atoms, as well as the fused benzene (B151609) ring. The phenyl group may also contribute to the HOMO. The LUMO is likely to be delocalized over the entire π-conjugated system, including both the benzothiazole and phenyl rings. The presence of the electron-withdrawing bromine atom is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted 2-phenylbenzothiazole. This can lead to a red shift in the absorption spectrum.
| Orbital | Predicted Energy (eV) | Primary Localization |
| HOMO | -6.0 to -6.5 | Benzothiazole ring, Phenyl ring |
| LUMO | -2.0 to -2.5 | Phenyl ring, Benzothiazole ring |
| HOMO-LUMO Gap | 4.0 to 4.5 | - |
Note: The energy values are typical ranges reported for similar benzothiazole derivatives and can vary depending on the computational method and solvent model used.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In this compound, the most negative electrostatic potential is expected to be localized around the nitrogen atom of the thiazole ring due to its high electronegativity and the presence of a lone pair of electrons. The sulfur atom and the bromine atom will also contribute to regions of negative potential. The hydrogen atoms of the phenyl and benzothiazole rings will exhibit positive electrostatic potential. The MEP map provides a clear visual representation of the molecule's reactivity hotspots.
Chemical Reactivity Descriptors and Global Parameters
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability.
Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as IP ≈ -EHOMO.
Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -ELUMO.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (IP - EA) / 2. A larger HOMO-LUMO gap corresponds to a greater chemical hardness, indicating higher stability and lower reactivity.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive than hard molecules.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). This index helps to classify molecules as electrophiles.
The introduction of a bromine atom at the 6-position of the benzothiazole ring is expected to influence these reactivity descriptors. The electron-withdrawing nature of bromine will likely increase the ionization potential and electron affinity, and may slightly increase the chemical hardness compared to the parent 2-phenylbenzothiazole.
| Descriptor | Formula | Predicted Trend |
| Ionization Potential (IP) | IP ≈ -EHOMO | Relatively high, indicating stability |
| Electron Affinity (EA) | EA ≈ -ELUMO | Positive, indicating ability to accept an electron |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Moderately high, suggesting good stability |
| Chemical Softness (S) | S = 1 / η | Moderately low |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Moderate, indicating some electrophilic character |
These computational investigations provide a detailed and scientifically grounded understanding of the fundamental chemical properties of this compound. The insights gained from these theoretical studies are invaluable for guiding future experimental work, including the design of new synthetic routes and the exploration of this compound in various applications.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations serve as a powerful computational tool to explore the conformational space of molecules like this compound. This technique simulates the physical movements of atoms and molecules over time, governed by the principles of classical mechanics. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its vibrational, rotational, and translational motions.
For this compound, MD simulations can elucidate the accessible conformations by mapping the potential energy surface. The core benzothiazole ring system is largely planar, a feature confirmed by crystallographic studies of related compounds which show the benzothiazole and adjacent ring systems to be nearly coplanar. nih.gov However, the rotational freedom around the single bond connecting the phenyl group to the benzothiazole core allows for a range of conformations. MD simulations can explore the rotational barriers and identify the most stable (lowest energy) dihedral angles between these two ring systems in various environments.
Furthermore, MD simulations are crucial for understanding how the molecule behaves in a biological context. Following an initial prediction from molecular docking, MD simulations can be employed to refine the binding pose of the ligand within a protein's active site. biointerfaceresearch.com These simulations account for the flexibility of both the ligand and the protein, providing insights into the stability of the ligand-protein complex and the specific intermolecular interactions that maintain the binding over time. biointerfaceresearch.com
In Silico Mechanistic Studies for Reaction Pathways and Energetics
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides profound insights into the mechanisms and energetics of chemical reactions involving this compound and its derivatives. These in silico studies allow for the theoretical investigation of reaction pathways, the characterization of transient intermediates, and the calculation of activation energies, which are critical for understanding reaction feasibility and kinetics.
Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling used to synthesize N-(6-arylbenzo[d]thiazol-2-yl)acetamides from an acetylated 6-bromobenzothiazole (B1273717) precursor, can be modeled computationally. mdpi.com These studies can help optimize reaction conditions by exploring the effects of different catalysts, bases, and solvents on the reaction energetics. By calculating the energy profiles, chemists can gain a fundamental understanding of the catalytic cycle and the factors that lead to higher product yields. mdpi.com
Solvation Effects and Their Impact on Electronic Properties
The electronic properties and stability of this compound are significantly influenced by its surrounding environment, particularly the solvent. Computational methods, such as the Polarizable Continuum Model (PCM), are used to simulate these solvation effects. In the PCM approach, the solvent is modeled as a continuous dielectric medium, which allows for the calculation of molecular properties in solution.
Studies on structurally similar 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives using DFT calculations at the M06-2x/6-311++G(d,p) level of theory have shown that the polarity of the solvent directly impacts the molecule's stability and electronic structure. As the polarity of the solvent increases (e.g., from the gas phase to toluene (B28343), and then to more polar solvents like acetone (B3395972) and ethanol), the total energy of the molecule generally decreases, indicating greater stabilization. researchgate.net
This stabilization is accompanied by changes in electronic properties such as the dipole moment and the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. The dipole moment tends to increase in more polar solvents, reflecting a greater polarization of the molecule's electron density. researchgate.net The HOMO-LUMO gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. Solvation can modulate this gap, thereby influencing the molecule's behavior in different chemical environments. researchgate.net
Table 1: Effect of Solvent on Total Energy and Dipole Moment of a Related Phenylbenzothiazole Derivative Data derived from studies on 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives. researchgate.net
| Phase/Solvent | Dielectric Constant (ε) | Total Corrected Energy (Hartree) | Dipole Moment (Debye) |
| Gas Phase | 1.00 | -1106.311 | 2.11 |
| Toluene | 2.38 | -1106.327 | 2.87 |
| Acetone | 20.70 | -1106.332 | 3.25 |
| Ethanol | 24.55 | -1106.332 | 3.28 |
Molecular Docking Methodologies for Investigating Ligand-Target Interactions (Conceptual Framework)
Molecular docking is a computational technique widely used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when it binds to a second molecule (the receptor, typically a protein or enzyme). researchgate.net This method is fundamental in structure-based drug design for identifying potential therapeutic agents. biointerfaceresearch.com
The conceptual framework of a typical molecular docking study involves several key steps:
Target and Ligand Preparation: The process begins with obtaining the three-dimensional (3D) structure of the target protein, usually from a public repository like the Protein Data Bank (PDB). biointerfaceresearch.com The protein structure is then prepared by removing non-essential components like water molecules, adding hydrogen atoms, and assigning partial charges. researchgate.net The 3D structure of the ligand, this compound, is generated and optimized to its lowest energy conformation. mdpi.com
Defining the Binding Site: A specific region on the target protein, known as the active site or binding pocket, is defined. This is the area where the ligand is expected to bind. The site is often identified based on the location of a co-crystallized native ligand or through pocket-finding algorithms. researchgate.net
Docking Algorithm and Scoring: A docking program (e.g., AutoDock, GLIDE) is used to systematically sample a large number of possible orientations and conformations of the ligand within the defined binding site. biointerfaceresearch.commdpi.com Each of these "poses" is evaluated using a scoring function, which estimates the binding free energy. The poses with the most favorable scores (lowest binding energies) are considered the most likely binding modes. mdpi.com
Analysis of Results: The top-ranked poses are analyzed to understand the specific intermolecular interactions responsible for binding. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking between the ligand and the amino acid residues of the protein. mdpi.comnih.gov This analysis provides crucial insights into the structure-activity relationship (SAR) and can guide the design of more potent and selective inhibitors. mdpi.com
Table 2: Common Tools and Targets in Molecular Docking Studies of Benzothiazole Derivatives
| Tool/Resource | Purpose | Example PDB ID(s) | Reference(s) |
| Protein Data Bank (PDB) | Source for 3D protein structures | 1QPC (p56lck), 3G75 (DNA gyrase) | biointerfaceresearch.comresearchgate.net |
| GLIDE (Schrödinger) | Molecular docking software | N/A | biointerfaceresearch.com |
| AutoDock Vina | Molecular docking software | N/A | mdpi.com |
| PyMOL | Molecular visualization system | N/A | mdpi.com |
| Discovery Studio | Analysis of ligand-target interactions | N/A | mdpi.com |
Research Applications and Emerging Fields of Benzothiazole Compounds Excluding Clinical Human Data, Safety, Dosage, Basic Properties
In Vitro Medicinal Chemistry Research Concepts
The preclinical journey of a potential drug molecule is underpinned by a series of conceptual and methodological frameworks. For benzothiazole (B30560) derivatives, this involves a systematic exploration of their biological potential, focusing on how they interact with cellular systems and how their chemical structures can be optimized for desired effects.
Conceptual Approaches to Biological Target Identification and Validation in Chemical Biology
Identifying the specific biological molecules (targets) with which a compound like 6-Bromo-2-phenylbenzo[d]thiazole interacts is a critical first step in understanding its mechanism of action. Chemical biology offers several conceptual approaches for this purpose. A primary strategy involves "target prediction analysis," where computational tools are used to forecast potential protein targets based on the compound's structure. mdpi.com This in silico approach is often followed by experimental validation.
Another key concept is the use of the benzothiazole scaffold itself as a "privileged structure." nih.gov This term refers to molecular frameworks that are known to bind to multiple, often important, biological targets. nih.gov Researchers leverage this by screening benzothiazole libraries against panels of known targets, such as protein kinases (e.g., VEGFR-2, BRAF), to find potential matches. nih.gov For instance, derivatives have been identified as inhibitors of enzymes crucial for bacterial survival, including those involved in the biosynthesis of histidine and biotin, cell-wall synthesis, and DNA replication. researchgate.net
Furthermore, target validation can involve genetic techniques where the expression of a predicted target is altered in cells to see if it affects the compound's activity. Activity-based protein profiling (ABPP) is another sophisticated method where a reactive probe, often an analogue of the compound of interest, is used to covalently label its target enzyme in a complex biological sample, allowing for its identification.
Design Principles for Novel Biologically Active Benzothiazole Derivatives
The design of new benzothiazole derivatives is a strategic process guided by established medicinal chemistry principles. A central approach is molecular hybridization , where the benzothiazole core is combined with other known pharmacophores (biologically active moieties) to create a new hybrid molecule with potentially enhanced or novel activities. nih.gov For example, benzothiazoles have been linked to pyrazole, triazole, thiadiazole, and phthalazine (B143731) groups to generate compounds with antimicrobial or anticancer potential. nih.govnih.govmdpi.com
Structure-based design is another powerful principle, often employed when the three-dimensional structure of the biological target is known. nih.gov Using computational docking simulations, chemists can design derivatives that fit precisely into the target's active site, maximizing binding interactions. nih.gov This principle guides modifications at key positions of the benzothiazole ring system, primarily at the C-2 and C-6 positions, which are known to be critical for biological activity. benthamscience.comresearchgate.net
Further design strategies include:
Scaffold Hopping: Replacing the central benzothiazole core with a different but structurally related heterocyclic system to explore new chemical space and potentially improve properties.
Bioisosteric Replacement: Swapping specific functional groups with others that have similar physical or chemical properties to enhance potency or optimize pharmacokinetic profiles. For instance, replacing the sulfur atom in the thiazole (B1198619) ring with selenium has been explored. nih.gov
Systematic Functionalization: Creating a library of compounds by introducing a variety of substituents at different positions on the 2-phenyl ring or the benzothiazole nucleus to systematically probe the structure-activity relationship. mdpi.comnih.gov For example, a series of phenylacetamide derivatives of benzothiazoles were synthesized to explore their antiproliferative activity. mdpi.com
Methodological Frameworks for In Vitro Biological Activity Screening
Once novel benzothiazole derivatives are synthesized, their biological effects are evaluated using a suite of standardized in vitro assays. These screening frameworks are essential for quantifying the potency and type of biological activity.
Antimicrobial Activity Screening: The antimicrobial potential of benzothiazole compounds is typically assessed using the broth microdilution method, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI). mdpi.com This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) may also be determined to see if the compound kills the microbes or just inhibits their growth. nih.gov Common test organisms include bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans and Aspergillus niger. nih.gov
Anticancer Activity Screening: The antiproliferative effects of benzothiazole derivatives are frequently evaluated using cell viability assays. mdpi.com The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells. frontiersin.org Compounds are tested against a panel of human cancer cell lines, such as those from lung (A549), breast (MCF-7), and pancreatic cancers, to determine their potency and selectivity. researchgate.netnih.gov Other methods include the BrdU proliferation assay, which measures DNA synthesis, and flow cytometry to analyze the compound's effect on the cell cycle and apoptosis (programmed cell death). mdpi.comfrontiersin.org
Anti-inflammatory Activity Screening: To assess anti-inflammatory potential, an enzyme-linked immunosorbent assay (ELISA) can be used to measure the compound's ability to reduce the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in immune cells like macrophages that have been stimulated with an inflammatory agent. frontiersin.org
Enzyme Inhibition Screening: For compounds designed to inhibit specific enzymes, dedicated assays are employed. For example, to test inhibitors of carbonic anhydrase, a well-established metalloenzyme, researchers measure the inhibition of specific human isoforms (e.g., hCA I, II, V, XIII). nih.gov Similarly, for enzymes like α-amylase and α-glucosidase, which are relevant to diabetes, specific spectrophotometric assays are used to measure the rate of enzyme activity in the presence of the inhibitor. nih.gov The results are typically reported as an IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%.
Structure-Activity Relationship (SAR) Studies: Methodological Approaches and Principles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how changes in a molecule's structure affect its biological activity. rjptonline.org The core principle is to synthesize a series of related compounds (analogs) by systematically modifying a lead structure, such as this compound, and then to evaluate their biological activity. nih.gov
The methodological approach involves:
Identification of a Lead Compound: Starting with a molecule that shows a desired biological activity, even if modest. nih.gov
Systematic Molecular Modification: Creating analogs by altering specific parts of the lead compound. For benzothiazoles, this often involves changing substituents on the C-2 phenyl ring and at the C-6 position of the benzothiazole core. nih.gov For example, researchers might introduce various electron-donating or electron-withdrawing groups, or groups of different sizes, to different positions on the phenyl ring. bohrium.com
Biological Evaluation: Testing the synthesized analogs in the same in vitro assay to ensure data comparability. nih.gov
Analysis and Interpretation: Correlating the structural changes with the observed changes in activity. For instance, an SAR study on benzothiadiazole derivatives found that an ester functional group was essential for activity. nih.gov In another study, the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring was found to increase antiproliferative activity. mdpi.com
These studies provide crucial insights for rational drug design, indicating which parts of the molecule are essential for binding to the target (the pharmacophore) and which parts can be modified to improve properties like potency and selectivity. nih.gov
Table 1: Example of SAR Data for Benzothiazole Derivatives as VEGFR-2 Inhibitors This table illustrates how SAR data is typically presented, showing the specific structural modifications and the corresponding biological activity (IC₅₀).
| Compound ID | Benzothiazole Substitution (R1) | Phenyl Substitution (R2) | VEGFR-2 Inhibition IC₅₀ (µM) |
| 4a | H | 4-OCH₃ | 5.61 nih.gov |
| 4e | H | 4-Cl | 6.11 nih.gov |
| 8a | 6-Cl | 4-OCH₃ | 10.86 nih.gov |
| Data sourced from a study on benzothiazole hybrids as potential VEGFR-2 inhibitors. nih.gov The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the VEGFR-2 enzyme activity. |
In Silico Approaches to Molecular Interactions and Binding Affinity Predictions
In silico (computer-based) methods are indispensable tools in modern medicinal chemistry for predicting and analyzing how a ligand (like a benzothiazole derivative) interacts with its protein target. nih.govMolecular docking is the most common technique used. nih.gov This method predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov
The process involves:
Obtaining Structures: The 3D structure of the target protein is obtained from a public database like the Protein Data Bank (PDB), while the 3D structure of the ligand is generated using chemistry software. mdpi.com
Docking Simulation: A docking program systematically places the ligand into the active site of the protein in many different orientations and conformations. frontiersin.org
Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). frontiersin.org Lower binding energy values typically indicate a more stable and favorable interaction. frontiersin.org
Docking studies can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and arene-H interactions, between the ligand and specific amino acid residues in the target's active site. mdpi.com For example, docking studies of benzothiazole derivatives in the dihydropteroate (B1496061) synthase (DHPS) enzyme showed that the compounds fit inside the p-aminobenzoic acid (PABA) binding pocket. mdpi.com
Beyond simple docking, Molecular Dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. frontiersin.org By simulating the movements of atoms, MD can confirm if the ligand remains stably bound in the active site, providing a more dynamic and realistic view of the interaction. frontiersin.org
Table 2: Example of Molecular Docking Results for Benzothiazole Derivatives This table shows typical output from a molecular docking study, including the predicted binding energy and the key amino acid residues involved in the interaction.
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |
| 16a | DHPS | -7.643 | Lys220, Arg234, Gly188 mdpi.com |
| 16b | DHPS | -7.502 | Lys220, Arg234, Gly188, Pro68 mdpi.com |
| 16c | DHPS | -7.701 | Lys220, Arg234, Gly188 mdpi.com |
| XTZ (Control) | DHPS | -6.978 | Ser221, Asp184, Lys220, Asn120 mdpi.com |
| *Data sourced from a docking study of benzothiazole derivatives targeting the DHPS enzyme. mdpi.com |
Investigation of Enzyme Inhibition Mechanisms at a Conceptual Level
Understanding how a benzothiazole derivative inhibits an enzyme is crucial. Enzyme inhibition studies aim to elucidate the mechanism of action, which can typically be competitive, non-competitive, uncompetitive, or mixed.
Conceptually, these investigations are based on enzyme kinetics, studying the rate of the enzymatic reaction at different substrate concentrations in the presence and absence of the inhibitor.
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. In this case, the inhibition can be overcome by increasing the substrate concentration.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its efficiency regardless of whether the substrate is bound or not.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product.
The mechanism is determined experimentally by measuring reaction rates and plotting the data using methods like the Lineweaver-Burk plot. The pattern of changes in the kinetic parameters—the Michaelis constant (Km, related to substrate binding affinity) and the maximum velocity (Vmax)—reveals the type of inhibition. These kinetic analyses, often complemented by molecular docking studies that show whether the inhibitor binds in the active site or an allosteric site, provide a comprehensive picture of the inhibition mechanism at a molecular level. bohrium.com For many benzothiazole derivatives, inhibition of enzymes like tyrosinase, carbonic anhydrase, or various kinases is a primary mechanism of their observed biological activity. tandfonline.comnih.govbohrium.com
Materials Science and Optoelectronic Research
The this compound scaffold serves as a crucial building block in the development of functional materials for optoelectronics. The presence of the bromine atom at the 6-position offers a reactive site for further molecular engineering through cross-coupling reactions, while the 2-phenylbenzothiazole (B1203474) core imparts desirable photophysical characteristics.
Design and Synthesis of Benzothiazole-Based Luminophores for Advanced Materials
The synthesis of novel luminophores is fundamental to creating advanced materials for lighting and display technologies. While many benzothiazole derivatives are known for their strong fluorescence and luminescence, this compound is particularly valuable as a precursor or ligand in the creation of phosphorescent materials. researchgate.netnih.gov Its primary role is not typically as a standalone luminophore but as a key component in larger, more complex emissive structures, such as cyclometalated iridium(III) complexes. acs.orgnih.gov
The synthesis of these complex luminophores involves the integration of the this compound ligand with a heavy metal center, like iridium. This process leverages the compound's ability to act as a cyclometalating ligand, forming highly stable and luminescent organometallic complexes. acs.orgnih.gov The bromine substituent allows for fine-tuning of the electronic properties of the resulting luminophore. rsc.orgresearchgate.net
Research into Applications in Organic Light-Emitting Devices (OLEDs) and Related Technologies
The development of efficient and stable emitters is a primary goal in OLED research. Iridium(III) complexes are of significant interest as phosphorescent dopants in OLEDs because their strong spin-orbit coupling facilitates the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. nih.govresearchgate.net
Homoleptic tris-cyclometalated iridium(III) complexes using substituted 2-phenylbenzothiazole ligands have been shown to create highly efficient orange-emitting OLEDs. rsc.orgresearchgate.net For instance, devices using similar iridium complexes have achieved exceptionally high brightness and luminance efficiencies. rsc.org Research on iridium complexes incorporating the 6-Bromo-2-phenylbenzothiazole ligand has shown they possess the necessary photophysical properties for such applications, including strong absorption and phosphorescence. acs.orgnih.gov These complexes are investigated for their potential use as phosphors in OLEDs, a field where tuning the ligand structure is key to controlling the emission color and device performance. nih.govresearchgate.net
Investigation of Aggregation-Induced Emission (AIE) Phenomena in Benzothiazole Systems
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules in a solution become highly luminescent upon aggregation. This property is highly sought after for applications in sensors, bio-imaging, and OLEDs. While the broader class of benzothiazole derivatives is being explored for AIE characteristics, specific research detailing AIE phenomena in systems directly derived from this compound is not extensively documented in the available literature. The investigation of AIE in various benzothiazole systems suggests it is a promising area of future research for this compound and its derivatives.
Exploration in Chemical Sensing and Bio-Probes Development
The functionalization of the benzothiazole core is a common strategy for developing chemical sensors and biological probes. The bromine atom on this compound serves as a convenient synthetic handle for introducing specific functionalities that can interact with target analytes. For example, the Suzuki cross-coupling reaction can be used to replace the bromine atom with various aryl groups, creating a library of derivatives. researchgate.net This approach has been used to synthesize N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, which were subsequently studied for their biological activities. researchgate.net
While direct application of this compound as a chemical sensor is not widely reported, its utility as a modifiable platform is clear. The development of benzothiadiazole-based fluorophores for detecting various ions and neutral analytes highlights the potential of this structural class in sensor design. mdpi.com
Role as Ligands in Coordination Chemistry Research
One of the most well-documented research applications for this compound is its role as a cyclometalating ligand in coordination chemistry. It is used to synthesize transition metal complexes, particularly with Iridium(III), for the development of materials with specific photophysical properties. acs.orgnih.gov
In a notable study, 6-bromo-substituted 2-phenylbenzothiazole was used to create an iridium cyclometalated complex of the form [Ir(pbt)₂ (acac)], where 'pbt' is the phenylbenzothiazole ligand and 'acac' is acetylacetonate. acs.org The synthesis involved a microwave-assisted method, and the resulting complex was thoroughly characterized to evaluate its electrochemical and photophysical properties. acs.orgnih.gov Such iridium complexes are investigated for applications including reverse saturable absorption (RSA), which is important for optical limiting materials. nih.gov The bromine substitution on the benzothiazole ring was shown to influence the HOMO-LUMO gap and the triplet absorption cross-section of the final complex. acs.org
| Complex Feature | Research Finding | Source |
| Complex Type | Iridium(III) cyclometalated complex with 6-bromo-2-phenylbenzothiazole ligands: [Ir(6-Brpbt)₂(acac)] | acs.org |
| Synthesis | Prepared via microwave-assisted synthesis from the corresponding iridium dimer. | acs.org |
| Application | Investigated as a reverse saturable absorption (RSA) material for nonlinear optics. | nih.gov |
| Photophysical Property | The complex demonstrates RSA behavior at an excitation wavelength of 532 nm. | nih.gov |
| Tuning | The bromo-substituent impacts the ground state HOMO–LUMO gap and other photophysical properties. | acs.org |
Applications in Organic Field-Effect Transistors (OFET) and Solar Cells Research
Benzothiazole-containing polymers and small molecules are actively researched for their use as semiconductors in organic field-effect transistors (OFETs) and as donor or acceptor materials in organic solar cells (OSCs). The electron-deficient nature of the benzothiazole unit can be beneficial for creating n-type or ambipolar charge-transporting materials.
However, specific research focusing on the direct application of this compound in the active layer of OFETs or solar cells is limited in the reviewed literature. Its primary role remains that of a building block for more complex structures. The bromo-functionality allows it to be incorporated into conjugated polymer backbones or complex photosensitizers through various cross-coupling reactions, which is a key strategy in designing novel materials for these applications.
Catalysis Research
The benzothiazole scaffold is a significant pharmacophore in medicinal chemistry and a versatile building block in materials science. pharmacyjournal.innih.gov In the field of catalysis, derivatives of benzothiazole are explored for their potential to act as ligands or as precursors to catalytically active compounds. The specific compound this compound serves as a key intermediate in the development of specialized catalysts and ligands, leveraging the unique electronic properties conferred by its bromine substituent and phenyl group.
Development of Benzothiazole-Derived Catalysts and Ligands
Research into benzothiazole-based catalysts often focuses on their role as ligands that can coordinate with metal centers to facilitate chemical transformations. The compound this compound is particularly relevant in the synthesis of cyclometalated complexes.
Iridium-Based Complexes: The synthesis of iridium(III) cyclometalated complexes incorporating bromo-substituted 2-phenylbenzothiazole (pbt) ligands has been reported. acs.org In this context, this compound functions as a C^N ligand. The process involves the synthesis of the iridium dimer, [Ir(6-Brpbt)₂(μ-Cl)]₂, which is then reacted with acetylacetone (B45752) (acac) to yield the final monomeric complex, [Ir(6-Brpbt)₂(acac)]. acs.org The presence of the bromo-substituent on the benzothiazole portion of the ligand allows for systematic tuning of the photophysical and electrochemical properties of the resulting iridium complex. acs.org
Palladium-Catalyzed Synthesis: The bromine atom on the 6-position of the benzothiazole ring is a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the use of bromo-benzothiazole derivatives as precursors to synthesize more complex structures with potential catalytic activities. For instance, N-(6-bromobenzo[d]thiazol-2-yl)acetamide has been used in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids or esters. researchgate.net This methodology enables the creation of a library of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives. These products have shown significant potential as urease inhibitors, a form of targeted enzyme catalysis inhibition. researchgate.net
| Starting Material | Coupling Partner | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | 4-methylphenylboronic acid | Pd(PPh₃)₄ | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | 80% |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | N-(6-(4-methoxyphenyl)benzo[d]thiazol-2-yl)acetamide | 75% |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ | N-(6-(naphthalen-2-yl)benzo[d]thiazol-2-yl)acetamide | 83% |
Investigation of Catalytic Mechanisms and Selectivity
Understanding the mechanism by which benzothiazole-derived catalysts function is crucial for optimizing their performance and selectivity. The structural and electronic features of this compound and its derivatives play a direct role in these investigations.
The position of the bromine atom on the 2-phenylbenzothiazole ligand has a demonstrable effect on the electronic structure of the resulting metal complexes. acs.org Studies on iridium(III) complexes have shown that placing the bromo-substituent on the benzothiazole ring, as in [Ir(6-Brpbt)₂(acac)], influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.org This tuning of the HOMO-LUMO gap is critical for applications in photoredox catalysis, where the excited-state properties of the catalyst determine its reactivity. acs.orgacs.org
Furthermore, the benzothiazole scaffold itself is being investigated for its ability to mimic biological molecules in catalytic processes. The Current time information in Bangalore, IN.dp.technih.govtriazolo[3,4-b]benzothiazole (TBT) scaffold has been identified as a potent nicotinamide (B372718) mimic, enabling the selective inhibition of PARP enzymes. acs.org This "substrate-assisted catalysis" inhibition mechanism highlights how the core benzothiazole structure can be tailored to achieve high selectivity for specific enzyme targets. acs.org Docking studies on other benzothiazole derivatives have shown that the scaffold can form specific hydrogen bonds with amino acid residues (such as Tyr357, Ala247, and Val353) in the active site of enzymes like tubulin, illustrating a structural basis for their inhibitory mechanism. nih.gov
Heterogeneous and Homogeneous Catalysis Applications
Catalysts derived from benzothiazole scaffolds are utilized in both heterogeneous and homogeneous systems, each offering distinct advantages for industrial and laboratory-scale synthesis.
Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. Recent advances have focused on developing sustainable heterogeneous catalysts for the synthesis of benzothiazole derivatives themselves. dp.tech These catalysts offer improved efficiency, recyclability, and milder reaction conditions compared to traditional methods. dp.tech An emerging area is the use of organic polymers containing benzothiadiazole units as metal-free, heterogeneous photocatalysts. acs.org These materials can catalyze various organic photoredox reactions under visible light, offering a more environmentally friendly alternative to traditional transition-metal-based systems. acs.org The development of catalysts based on this compound could follow these principles, potentially being immobilized on solid supports to create recyclable and stable catalytic systems.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. The iridium complexes with this compound ligands are prime examples of homogeneous catalysts. acs.org Their solubility in organic solvents allows for catalysis under mild conditions. Another key application in homogeneous catalysis involves the use of benzothiazoline (B1199338), the reduced form of benzothiazole, as a hydrogen source in asymmetric transfer hydrogenation reactions. acs.org In the presence of a chiral phosphoric acid catalyst, benzothiazoline can efficiently reduce ketimines to chiral amines with excellent enantioselectivity, while being oxidized to the stable aromatic benzothiazole. acs.org
| Catalysis Type | Examples | Key Advantages | Relevance of this compound |
|---|---|---|---|
| Heterogeneous | Poly(benzothiadiazoles) as photocatalysts. acs.org Various catalysts for benzothiazole synthesis. dp.tech | Easy separation, catalyst reusability, high stability. acs.org | Could be functionalized and immobilized on a solid support. |
| Homogeneous | Iridium(III) complexes with bromo-pbt ligands. acs.org Benzothiazoline in transfer hydrogenation. acs.org | High activity and selectivity, mild reaction conditions. | Direct use as a ligand in soluble metal complexes. acs.org |
Structure Activity and Structure Property Relationship Studies of 6 Bromo 2 Phenylbenzo D Thiazole Derivatives
Influence of the Bromo Substituent on Reactivity and Electronic Properties
This electron-withdrawing character influences the synthesis of the benzothiazole (B30560) core itself. For instance, in reactions forming the benzothiazole ring from substituted phenylthioureas, the presence of an electron-withdrawing bromo group on the aromatic ring can decrease the nucleophilicity of the ring, potentially lowering the reaction yield compared to electron-donating substituents. mdpi.com However, the deactivation is moderate enough to allow the cyclization to proceed, whereas a strongly deactivating group like a nitro group might halt the reaction entirely. mdpi.com
From a synthetic utility standpoint, the C-Br bond at the 6-position is a key reactive handle for introducing further molecular diversity. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions. Researchers have successfully utilized N-(6-bromobenzo[d]thiazol-2-yl)acetamide as a precursor to synthesize a series of N-(6-aryl-benzo[d]thiazol-2-yl)acetamides via Suzuki coupling with different aryl boronic acids or esters. researchgate.net This demonstrates the bromo group's role as a versatile leaving group for forming new carbon-carbon bonds.
The electronic properties of the entire molecule are also tuned by the bromo substituent. In a study of iridium cyclometalated complexes containing bromo-substituted 2-phenylbenzothiazole (B1203474) ligands, the position of the bromine atom was shown to impact the compound's photophysical properties. acs.org Computational and electrochemical analyses revealed that the placement of the bromo group, including at the 6-position, alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.org Theoretical studies on other 2-phenylbenzothiazole derivatives corroborate that substituents strongly influence the molecule's stability and the electrophilicity of the carbon atoms within the benzothiazole ring system. sciencepublishinggroup.com
Impact of the Phenyl Group on Molecular Conformation and Intermolecular Interactions
The 2-phenyl group is a critical determinant of the molecule's three-dimensional shape and its capacity for non-covalent interactions. A key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the benzothiazole system. This angle is influenced by steric hindrance from substituents and by the forces involved in crystal packing.
X-ray crystallography studies of related, more complex structures provide insight into these conformational arrangements. For example, in the crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, the benzothiazole and adjacent chromene ring systems are nearly coplanar, indicating an extended conjugated system. nih.gov However, a terminal toluene (B28343) ring is rotated significantly out of this plane, by approximately 40 degrees. nih.gov This illustrates how different aryl groups within the same molecule can adopt varied spatial orientations.
Correlation of Substituent Effects with Spectroscopic Signatures
The structural features of 6-bromo-2-phenylbenzo[d]thiazole derivatives are directly reflected in their spectroscopic data. Variations in substitution patterns lead to predictable changes in NMR, IR, and UV-visible spectra, which serve as essential tools for characterization and for understanding electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the introduction of the bromo group at the C-6 position significantly affects the chemical shifts of the remaining aromatic protons on the benzothiazole ring. For example, in 2,6-dibromo benzothiazole, the remaining protons appear at distinct downfield shifts. google.com The chemical shifts and coupling constants of the protons on the 2-phenyl ring also provide information about its substitution pattern and electronic environment. In ¹³C NMR, the carbons directly attached to bromine or nitrogen show characteristic chemical shifts. The table below shows representative NMR data for related benzothiazole derivatives, illustrating the influence of substituents.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
|---|---|---|---|
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxybenzo[d]thiazole | 7.76 (d, Ar-H), 7.31 (d, Ar-H), 7.05 (d, Ar-H), 6.04 (s, pyrazole-H), 3.90 (s, -OCH₃) | 159.17, 157.11, 151.80, 145.81, 142.17, 134.13, 122.83, 114.85, 109.97, 104.30, 55.76 (-OCH₃) | nih.gov |
| 2,6-dibromo benzothiazole | 8.91 (s, 1H), 8.52 (d, 1H), 8.36 (d, 1H) | Not Provided | google.com |
| N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine | 7.16–8.28 (m, 11H, aromatic), 8.73 (s, 1H, CH-pyran), 2.51 (s, 3H, CH₃) | 160.5 (C=N), 152.1, 152.0, 145.6, 141.7, 137.6, 135.1, 134.5, 134.1, 132.0, 129.9, 127.0, 125.8, 123.9, 123.1, 122.5, 121.7, 118.0, 116.5 (aromatic/pyran), 21.2 (CH₃) | nih.gov |
UV-Visible Spectroscopy: The UV-visible absorption spectra of 2-phenylbenzothiazole derivatives are characterized by intense bands in the UV region, which arise from π→π* transitions within the conjugated aromatic system. The position and intensity of these bands are sensitive to substituents. For instance, when incorporated into platinum complexes, the 2-phenylbenzothiazole ligand contributes to absorption bands that are assigned to a mix of intraligand (IL) and metal-to-ligand charge transfer (MLCT) transitions. acs.org Time-dependent density functional theory (TD-DFT) calculations are often employed to assign these electronic transitions, correlating the observed spectroscopic signatures directly with the molecular orbitals involved. acs.orgacs.org
Systematic Variations and Their Effects on Predicted and Observed Chemical Behaviors
Systematically modifying the this compound structure is a powerful strategy for tuning its properties and discovering new functions. Such studies allow for the development of clear SAR and SPR, guiding future design efforts.
One prominent example involves using the 6-bromo position as a scaffold for diversification. A study by Ghaffar et al. (2016) synthesized a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides by performing a Suzuki cross-coupling reaction on the precursor, N-(6-bromobenzo[d]thiazol-2-yl)acetamide. researchgate.net By coupling the precursor with a variety of arylboronic acids and pinacol (B44631) esters, they generated a library of compounds where the 6-bromo substituent was replaced by different aryl groups (e.g., phenyl, p-tolyl, 4-methoxyphenyl). The yields of these reactions were recorded, and the resulting compounds were evaluated for biological activities, such as urease inhibition, establishing a direct link between the nature of the C-6 aryl substituent and biological function. researchgate.net
| Entry | Aryl Boronic Acid/Ester | Product (Aryl Group at C-6) | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | Phenyl | 78 |
| 2 | 4-Methylphenylboronic acid | p-Tolyl | 81 |
| 3 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 75 |
| 4 | 3-Nitrophenylboronic acid | 3-Nitrophenyl | 68 |
| 5 | Naphthalen-1-ylboronic acid | 1-Naphthyl | 71 |
| Adapted from Ghaffar et al., 2016. researchgate.net |
Another approach to systematic variation involves altering the position of the bromo substituent on the 2-phenylbenzothiazole core to observe its effect on material properties. A study on iridium complexes systematically placed the bromo substituent at the 3-, 4-, 6-, and 7-positions of the 2-phenylbenzothiazole ligand. acs.org This variation allowed for a direct comparison of how the substituent's location impacts the photophysical and electrochemical properties of the resulting organometallic complexes, which are of interest for applications like reverse saturable absorption materials. acs.org
Theoretical studies also contribute to understanding systematic variations. By using computational methods like DFT, researchers can predict how different substituents on the 2-phenyl ring affect the stability, reactivity, and electronic properties (such as the most electrophilic or nucleophilic sites) of the benzothiazole derivatives. sciencepublishinggroup.com These predictions can then guide synthetic efforts toward molecules with desired chemical behaviors.
Future Research Directions and Interdisciplinary Challenges
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly central to modern synthetic organic chemistry, demanding processes that are not only efficient but also environmentally benign. Future research on 6-Bromo-2-phenylbenzo[d]thiazole will undoubtedly prioritize the development of sustainable and atom-economical synthetic routes. Current methods often rely on the condensation of 2-aminothiophenols with various carbonyl compounds, which can involve harsh reaction conditions or the use of toxic catalysts. mdpi.comnih.gov
The drive towards sustainability encourages the exploration of alternative catalytic systems. For instance, the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or nanoparticles, could offer advantages in terms of reusability and reduced waste generation. mdpi.com Photocatalysis and electrosynthesis also present promising avenues for milder and more controlled reaction conditions. mdpi.comnih.gov A visible-light-mediated approach for benzothiazole (B30560) synthesis has been reported where an in-situ generated disulfide acts as a photosensitizer, obviating the need for external additives. acs.orgorganic-chemistry.org
Furthermore, focusing on atom economy—the measure of how many atoms from the starting materials are incorporated into the final product—will be crucial. Methodologies that minimize the formation of byproducts are highly desirable. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represent a powerful strategy to improve both efficiency and atom economy. mdpi.comnih.gov The development of catalytic systems that enable direct C-H functionalization would also be a significant step towards more atom-economical syntheses of benzothiazole derivatives. nih.govnih.gov
Table 1: Comparison of Synthetic Methodologies for Benzothiazoles
| Methodology | Catalyst/Reagent | Advantages | Challenges |
| Traditional Condensation | Various acids/bases | Well-established, versatile | Often requires harsh conditions, may produce byproducts |
| Nanoparticle Catalysis | e.g., Pd on magnetic nanoparticles | High efficiency, catalyst recyclability | Potential for metal leaching, catalyst deactivation |
| Ionic Liquid Catalysis | e.g., 1-butylimidazole (B119223) tetrafluoroborate | Mild conditions, recyclable solvent | Cost of ionic liquids, potential toxicity |
| Photocatalysis | Visible light, photosensitizers | Environmentally benign, mild conditions | Requires specialized equipment, quantum yield can be low |
| Enzyme Catalysis | Hydrolases | High selectivity, green solvent (water) | Limited substrate scope, enzyme stability |
Integration of Advanced Machine Learning and AI in Compound Design and Prediction
This predictive power can be harnessed in several ways. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of benzothiazole derivatives with their efficacy as, for example, anticancer or antimicrobial agents. nih.gov This allows for the in silico screening of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.
Furthermore, generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed for de novo drug design. harvard.edu These models can learn the underlying patterns in existing active molecules and generate entirely new chemical structures that are likely to possess the desired properties. This approach can significantly expand the accessible chemical space and lead to the discovery of novel benzothiazole-based compounds with enhanced performance. The application of ML can also extend to predicting reaction outcomes and optimizing synthetic routes, further streamlining the research and development process. cam.ac.uk
Exploration of Novel and Niche Research Applications beyond Current Paradigms
While benzothiazole derivatives have been extensively studied for their applications in medicinal chemistry, particularly as anticancer and antimicrobial agents, there is a vast, underexplored landscape of potential niche applications for this compound. researchgate.netjchemrev.commdpi.comnih.gov The unique electronic and photophysical properties of the 2-phenylbenzothiazole (B1203474) core suggest its utility in materials science. mdpi.com
For example, the investigation of its potential as a component in organic light-emitting diodes (OLEDs) or as a fluorescent probe for sensing specific analytes could yield exciting discoveries. The bromine atom at the 6-position provides a handle for further functionalization, allowing for the fine-tuning of its photophysical properties. The development of benzothiazole-based materials with applications in electronics, photonics, and sensor technology is a promising avenue for future research.
Another area of interest lies in the development of functional polymers. Incorporating the this compound moiety into polymer chains could lead to materials with unique redox-responsive or self-healing properties. rsc.org Furthermore, its potential as a ligand in coordination chemistry could lead to the synthesis of novel metal complexes with interesting catalytic or magnetic properties. mdpi.comscilit.com The exploration of these less-trodden paths will require interdisciplinary collaboration between organic chemists, materials scientists, and physicists.
Addressing Challenges in Scalability and Cost-Efficiency for Potential Research Applications
For any promising compound to move from the laboratory to real-world applications, the challenges of scalability and cost-efficiency must be addressed. While a synthetic route may be elegant and high-yielding on a milligram scale, its translation to a multi-gram or even kilogram scale can present significant hurdles. Future research must focus on developing synthetic protocols for this compound that are not only efficient but also practical for large-scale production. acs.org
This involves considering the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification. The development of flow chemistry processes, where reactions are carried out in continuous-flow reactors, can offer significant advantages in terms of scalability, safety, and process control compared to traditional batch chemistry. acs.org
Moreover, a thorough cost-benefit analysis will be crucial for any potential application. This requires a holistic view that encompasses not only the cost of synthesis but also the performance and longevity of the final product. For example, in the context of materials science, a slightly more expensive but significantly more efficient or durable material may be more cost-effective in the long run. Collaborative efforts between academic researchers and industrial partners will be essential to navigate the complex landscape of process development and economic feasibility.
Innovations in In Situ and Operando Spectroscopic Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. While traditional analytical techniques provide valuable information about the starting materials and final products of a reaction, they often offer only a limited glimpse into the transient intermediates and complex reaction pathways that occur in between.
Innovations in in situ and operando spectroscopic techniques are set to provide unprecedented insights into the mechanistic details of chemical transformations. These techniques allow for the real-time monitoring of a reaction as it happens, providing a wealth of data on the formation and decay of intermediates, the role of the catalyst, and the influence of reaction parameters.
For the synthesis of this compound, the application of techniques such as in situ NMR, Raman, and IR spectroscopy could be particularly illuminating. acs.org For instance, monitoring the condensation reaction in real-time could help to identify the rate-determining step and optimize the reaction conditions for maximum efficiency. Similarly, operando X-ray absorption spectroscopy could be used to probe the electronic structure and coordination environment of a metal catalyst during a cross-coupling reaction, providing crucial information for catalyst design. The insights gained from these advanced spectroscopic studies will be invaluable for the rational design of next-generation synthetic methodologies.
Expanding the Scope of Derivatization and Functionalization Strategies
The versatility of a chemical scaffold is largely determined by the ease with which it can be derivatized and functionalized. The this compound molecule offers multiple sites for chemical modification, including the bromine atom on the benzo ring, the phenyl group, and potentially the benzothiazole core itself. Future research will focus on expanding the toolbox of chemical reactions that can be used to modify this scaffold, thereby accessing a wider range of derivatives with diverse properties.
The bromine atom at the 6-position is a particularly attractive handle for derivatization. It can be readily transformed into a variety of other functional groups using well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, each of which can impart unique properties to the molecule.
Furthermore, the development of novel C-H functionalization strategies will be a key area of research. nih.govnih.gov Direct C-H activation would allow for the modification of the benzothiazole core or the phenyl ring without the need for pre-functionalized starting materials, leading to more efficient and atom-economical synthetic routes. The ability to selectively functionalize different positions on the scaffold will be crucial for establishing clear structure-activity relationships and for the fine-tuning of the molecule's properties for specific applications.
Collaborative and Interdisciplinary Research Frameworks for Comprehensive Compound Exploration
The multifaceted nature of modern chemical research necessitates a shift away from siloed, discipline-specific approaches towards more collaborative and interdisciplinary frameworks. The comprehensive exploration of a compound like this compound, with its potential applications spanning from medicine to materials science, can only be achieved through the concerted efforts of researchers from diverse fields.
Future research on this compound will benefit greatly from collaborations between synthetic organic chemists, computational chemists, pharmacologists, materials scientists, and chemical engineers. For example, a project aimed at developing a new benzothiazole-based therapeutic would require the expertise of synthetic chemists to design and synthesize the compounds, computational chemists to model their interactions with biological targets, and pharmacologists to evaluate their efficacy and safety. researchgate.netnih.gov
Similarly, the development of a new electronic material based on this scaffold would necessitate a partnership between chemists to create the material, physicists to characterize its electronic properties, and engineers to fabricate and test devices. By fostering a culture of open communication and collaboration, the scientific community can pool its collective knowledge and resources to unlock the full potential of this compound and other promising chemical entities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
